molecular formula C20H21ClN2O B11661574 N-(3-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

N-(3-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Cat. No.: B11661574
M. Wt: 340.8 g/mol
InChI Key: LZLGLMIWGHIOBG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dihydroquinoline moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide typically involves the following steps:

    Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a cyclization reaction involving aniline derivatives and ketones under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the dihydroquinoline intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Hydroxylated or carbonyl derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

Industry:

    Manufacturing: Used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

    N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide: can be compared with other chlorophenyl derivatives and dihydroquinoline compounds, such as:

Uniqueness:

  • The presence of the carboxamide group in N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity. The combination of the chlorophenyl group and the dihydroquinoline core also contributes to its distinct chemical properties and potential applications.

This detailed article provides a comprehensive overview of N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide

InChI

InChI=1S/C20H21ClN2O/c1-13-8-9-18-17(10-13)14(2)12-20(3,4)23(18)19(24)22-16-7-5-6-15(21)11-16/h5-12H,1-4H3,(H,22,24)

InChI Key

LZLGLMIWGHIOBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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